5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC20189517
Molecular Formula: C18H23NO2S2
Molecular Weight: 349.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO2S2 |
|---|---|
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | (5Z)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H23NO2S2/c1-2-3-4-5-6-7-12-21-15-10-8-14(9-11-15)13-16-17(20)19-18(22)23-16/h8-11,13H,2-7,12H2,1H3,(H,19,20,22)/b16-13- |
| Standard InChI Key | AHKJWXZAVWNLNJ-SSZFMOIBSA-N |
| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound features a thiazolidin-4-one core modified with a 4-octyloxyphenylmethylene group at the C5 position and a thioxo group at C2. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Molecular Formula | C₁₈H₂₃NO₂S₂ |
| Molecular Weight | 349.5 g/mol |
| CAS Number | Not publicly disclosed |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
| Lipophilicity (LogP) | Estimated 4.2–4.8 (octyloxy group enhances hydrophobicity) |
The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planar geometry, facilitating interactions with biological targets .
Synthesis and Chemical Reactivity
Conventional Synthesis Routes
The compound is synthesized via a Knoevenagel condensation between 4-octyloxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one under acidic or basic conditions . Typical protocols involve:
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Step 1: Condensation of thiourea with chloroacetic acid to form the thiazolidin-4-one core.
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Step 2: Reaction with 4-octyloxybenzaldehyde in acetic acid/ammonium acetate, yielding the final product .
Microwave-Assisted Optimization
Microwave irradiation significantly improves reaction efficiency, reducing synthesis time from 6–8 hours to 15–30 minutes and increasing yields by 20–30% . For example, a 2021 study achieved an 85% yield using a Monowave® 300 reactor at 120°C .
Functionalization and Derivatives
The thioxo group at C2 participates in Michael additions and cycloadditions, enabling the creation of derivatives with enhanced bioactivity . Substitutions at N3 (e.g., phenylamino groups) further modulate pharmacokinetic properties .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 0.54 | CDK2 inhibition, apoptosis | |
| HepG2 (Liver) | 0.24 | Tubulin destabilization |
Antimicrobial Activity
The compound’s thioxo group disrupts microbial cell membranes. In vitro studies on rhodanine analogs demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-Inflammatory Action
Thiazolidin-4-ones inhibit COX-2 and NF-κB pathways. A 2023 review highlighted a 40–60% reduction in TNF-α levels in murine models at 10 mg/kg doses .
Comparative Analysis with Related Compounds
Structural Analogues
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5-(4-Methylbenzylidene)-2-thioxothiazolidin-4-one: Lacks the octyloxy chain, resulting in reduced lipophilicity (LogP 3.1 vs. 4.5) and lower anticancer potency (IC₅₀ 5.2 µM vs. 0.54 µM) .
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Rhodanine derivatives: Exhibit broader antimicrobial spectra but higher cytotoxicity (CC₅₀ < 10 µM) .
Pharmacokinetic Advantages
The octyloxyphenyl group enhances blood-brain barrier penetration and oral bioavailability compared to shorter-chain analogs .
Research Gaps and Future Directions
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